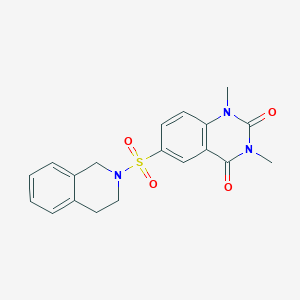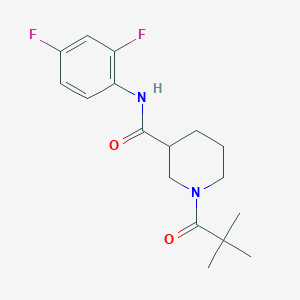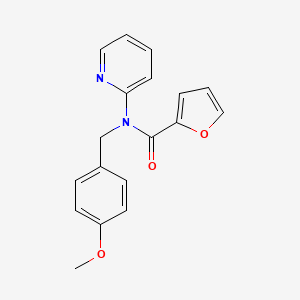![molecular formula C19H18N4O4 B4507815 2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-2-pyridinylacetamide](/img/structure/B4507815.png)
2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-2-pyridinylacetamide
Vue d'ensemble
Description
2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-2-pyridinylacetamide is a useful research compound. Its molecular formula is C19H18N4O4 and its molecular weight is 366.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.13280507 g/mol and the complexity rating of the compound is 607. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heterocyclic Synthesis and Antimicrobial Activity
Antimicrobial Agents : Compounds with pyridine and fused pyridine derivatives have been synthesized for antimicrobial purposes. Their structures, akin to the target compound, exhibit moderate to good binding energies against target proteins, showcasing potential as antimicrobial and antioxidant agents (E. M. Flefel et al., 2018).
Synthesis of Pyrimidinone and Oxazinone Derivatives : A series of pyridines and their derivatives have been synthesized, demonstrating good antibacterial and antifungal activities. These studies highlight the potential of heterocyclic compounds in developing new antimicrobial agents (Aisha Hossan et al., 2012).
Photophysical and Electrochemical Properties
- Photophysical and Electrochemical Studies : The study of 4′-dimethoxyphenyl-(2,6-di-2-pyrazinyl) pyridines reveals insights into their photophysical properties via UV–Visible and fluorescence spectroscopy, as well as their electrochemical properties. Such research underscores the potential of dimethoxyphenyl-related compounds in material science and photophysical applications (R. Golla et al., 2020).
Antihypertensive Activity
- Potassium Channel Activators : Research into compounds similar in structure to the query has demonstrated significant antihypertensive activity, suggesting potential therapeutic applications in cardiovascular diseases. These findings indicate that structurally related compounds could serve as a basis for developing new antihypertensive medications (Rolf Bergmann et al., 1990).
Polymer Science
- Novel Polyimides : The synthesis of novel polyimides derived from aromatic dianhydrides and diamines, incorporating pyridine moieties, has been explored for their excellent thermal stability, solubility, and mechanical properties. This research suggests that compounds with pyridine components may be valuable in the development of advanced polymeric materials (Xiaolong Wang et al., 2006).
Antioxidant Properties
- Chain-Breaking Antioxidants : The study of 6-substituted-2,4-dimethyl-3-pyridinols, which share a structural motif with the target compound, has revealed exceptional antioxidant properties. This highlights the potential of such compounds in medicinal chemistry and pharmaceutical applications focused on oxidative stress mitigation (M. Wijtmans et al., 2004).
Propriétés
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-pyridin-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-26-15-8-6-13(11-16(15)27-2)14-7-9-19(25)23(22-14)12-18(24)21-17-5-3-4-10-20-17/h3-11H,12H2,1-2H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJCJFGNWUPWBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=N3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4507754.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4507780.png)


![2-(2-furyl)-4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4507791.png)
![N-(3-fluorobenzyl)-2-[6-oxo-3-(4-phenyl-1-piperazinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B4507806.png)
![2-[2-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-6-(2-furyl)-3(2H)-pyridazinone](/img/structure/B4507809.png)
![benzyl [3-oxo-1-(4-propoxybenzoyl)-2-piperazinyl]acetate](/img/structure/B4507819.png)
![1,4-diphenyl-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B4507821.png)
![N-(3-acetylphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidinecarboxamide](/img/structure/B4507829.png)
![2-ethyl-N-[4-(methylthio)benzyl]-2H-tetrazol-5-amine](/img/structure/B4507830.png)
